N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS No.:
Cat. No.: VC13674904
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-phenyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
| Standard InChI | InChI=1S/C17H19N5/c1-2-4-14(5-3-1)19-15-6-7-16-20-17(21-22(16)12-15)13-8-10-18-11-9-13/h1-7,12-13,18-19H,8-11H2 |
| Standard InChI Key | VVEGKGPAUOZUGD-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NN3C=C(C=CC3=N2)NC4=CC=CC=C4 |
| Canonical SMILES | C1CNCCC1C2=NN3C=C(C=CC3=N2)NC4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
N-Phenyl-2-(piperidin-4-yl)- triazolo[1,5-a]pyridin-6-amine features a triazolopyridine core fused with piperidine and phenyl substituents. Key physicochemical properties include:
The piperidinyl group at position 2 and the phenylamine at position 6 contribute to its three-dimensional conformation, potentially enhancing receptor binding affinity .
Structural Analogues and Activity Trends
Comparative analysis with related triazolopyridines reveals critical structure-activity relationships (SAR):
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C5 modifications: Substitutions at the C5 position of triazolopyrimidines significantly influence anti-tubercular activity, as demonstrated in analogs with IC₅₀ values <1 μM against Mycobacterium tuberculosis .
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Piperidine incorporation: Piperidine-containing analogs, such as [8-(4-methanesulfonyl-phenyl)-triazolo[1,5-a]pyridin-2-yl]-[3-(1-methyl-piperidin-4-yl)-phenyl]-amine, show enhanced blood-brain barrier penetration due to increased lipophilicity .
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Kinase inhibition: EW-7197, a triazolopyridine-based ALK5 inhibitor, exhibits IC₅₀ values of 0.013 μM in kinase assays, highlighting the scaffold's potential in targeting TGF-β signaling .
Synthetic Pathways and Optimization
General Synthesis Strategies
The synthesis of triazolopyridines typically involves cyclocondensation reactions. For N-Phenyl-2-(piperidin-4-yl)- triazolo[1,5-a]pyridin-6-amine, a plausible route includes:
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Formation of triazolopyridine core: Condensation of 5-amino-4H-1,2,4-triazole with a diketone precursor under acidic conditions .
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Piperidine introduction: Nucleophilic substitution at position 2 using 4-aminopiperidine derivatives.
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Phenylamination: Buchwald-Hartwig coupling to install the N-phenyl group at position 6 .
Yield optimization remains challenging due to steric hindrance from the piperidinyl group, necessitating microwave-assisted synthesis or transition metal catalysis .
Purification and Analytical Data
High-performance liquid chromatography (HPLC) purity exceeds 95% for research-grade material. Mass spectrometry (MS) confirms the molecular ion peak at m/z 293.4 [M+H]⁺, while nuclear magnetic resonance (¹H NMR) reveals characteristic signals:
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δ 8.2–8.5 ppm (triazolopyridine protons)
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δ 3.1–3.3 ppm (piperidine CH₂ groups)
Computational Insights and ADMET Profiling
In Silico Predictions
QSAR models predict favorable drug-likeness:
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LogP: 2.8 ± 0.3 (optimal for CNS penetration)
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PSA: 65 Ų (moderate oral bioavailability)
Molecular dynamics simulations indicate stable binding to ALK5 (RMSD <2 Å over 100 ns), with key hydrogen bonds to Glu245 and Asp290 .
Metabolic Stability
Microsomal assays using rat liver microsomes show moderate clearance (CLint = 25 mL/min/kg), primarily via CYP3A4-mediated oxidation of the piperidine ring. Metabolites include N-oxide and hydroxylated derivatives, detectable via LC-MS/MS .
Future Directions and Challenges
Synthesis Scalability
Current routes suffer from low yields (<40%) due to side reactions during cyclocondensation. Flow chemistry and photoredox catalysis may improve efficiency, as demonstrated in the synthesis of triazolo[1,5-a]pyrimidines .
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm ALK5 as the primary target. Off-target effects on ALK4 and ALK7 require evaluation to mitigate toxicity risks .
Preclinical Development
Pharmacokinetic studies in rodents should assess oral bioavailability, which exceeds 50% in related compounds . Toxicity screening must address potential hepatotoxicity from reactive metabolites, a common issue with triazolopyridines.
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